![molecular formula C20H15F4NO2 B11950642 N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide CAS No. 853333-26-3](/img/structure/B11950642.png)
N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide is a synthetic organic compound that features both fluorinated and trifluoromethylated aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated and trifluoromethylated groups can enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- N-(4-FLUOROPHENYL)-2-[(4-PHENYL-5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(4-METHYLPHENYL)-5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURAMIDE
Uniqueness
N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide is unique due to its specific combination of fluorinated and trifluoromethylated aromatic rings, which confer distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Propiedades
Número CAS |
853333-26-3 |
|---|---|
Fórmula molecular |
C20H15F4NO2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C20H15F4NO2/c21-13-5-7-14(8-6-13)25-19(26)12-10-15-9-11-18(27-15)16-3-1-2-4-17(16)20(22,23)24/h1-9,11H,10,12H2,(H,25,26) |
Clave InChI |
LBYVJUPAAJLOAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
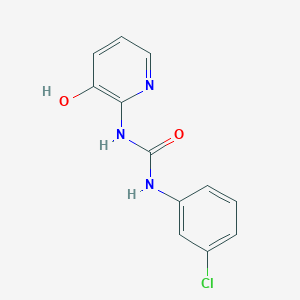
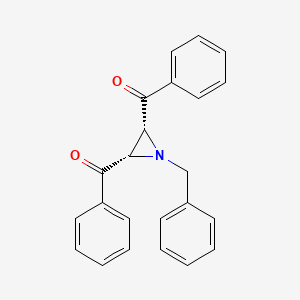
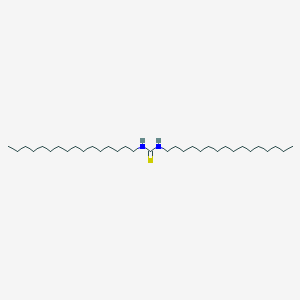

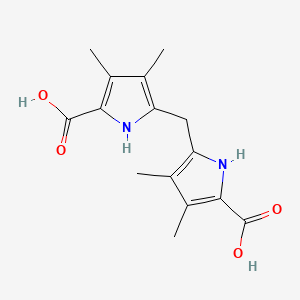
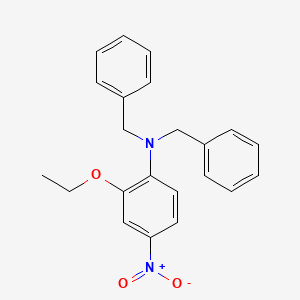
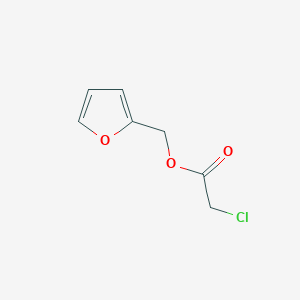



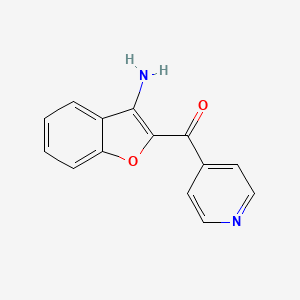
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)

